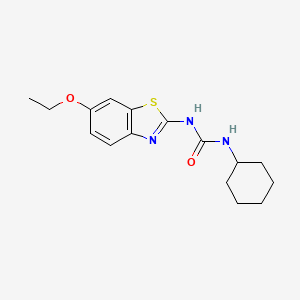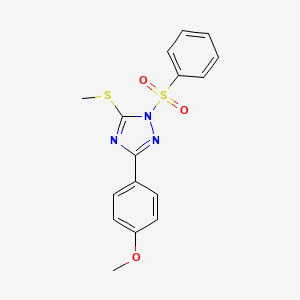
4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-1-(1-piperidinyl)-1-butanone is a N-acylpiperidine.
Aplicaciones Científicas De Investigación
Synthesis and Psychotropic Potential
A study by Sato and Uchimaru (1981) details the synthesis of a series of 1,3-diphenyl-1-butanone derivatives, including compounds related to "4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone". This research aimed at finding new psychotropic agents, proposing a reaction mechanism that includes cyclization to cyclopropane derivatives followed by addition reactions with piperidine derivatives (Sato & Uchimaru, 1981).
Analytical Detection
Monser and Trabelsi (2003) developed a rapid and sensitive HPLC method for determining haloperidol and its degradation products in pharmaceuticals. The method used a porous graphitic carbon column and could detect compounds structurally related to "4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone", highlighting its relevance in quality control and drug stability studies (Monser & Trabelsi, 2003).
Solid-State Characterization
Schmidt (2005) focused on the solid-state characterization of local anaesthetic drugs, including compounds with structural similarities to "4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone". The study provides insights into crystal polymorphism, which is crucial for understanding the physical properties and stability of pharmaceutical compounds (Schmidt, 2005).
Chemical Interactions and Photophysics
Research by Silva et al. (2001) on the photophysics and photochemistry of pesticides, including triadimefon (a compound with functional similarities), offers insights into the chemical behavior under light exposure, which is vital for environmental fate and degradation studies of related compounds (Silva et al., 2001).
Propiedades
Nombre del producto |
4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone |
|---|---|
Fórmula molecular |
C15H20ClNO2 |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
4-(4-chlorophenoxy)-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H20ClNO2/c16-13-6-8-14(9-7-13)19-12-4-5-15(18)17-10-2-1-3-11-17/h6-9H,1-5,10-12H2 |
Clave InChI |
GZCZNGWMCRHVAA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



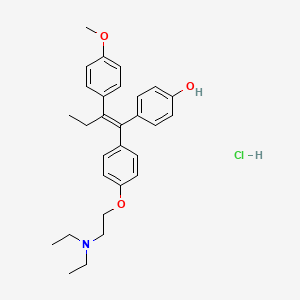
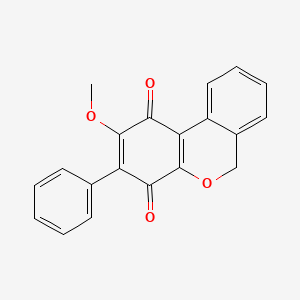
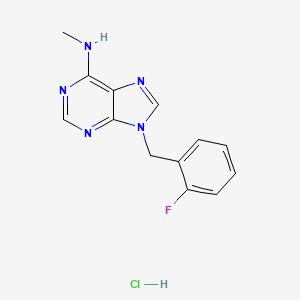
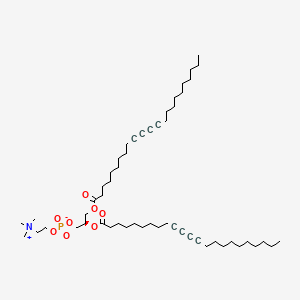
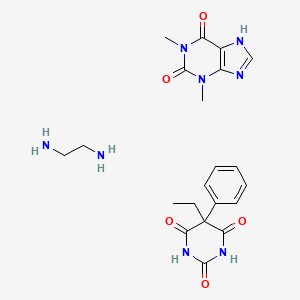
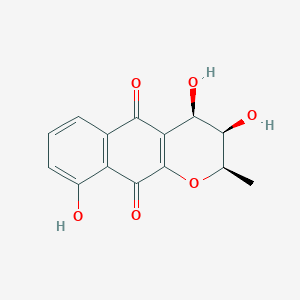
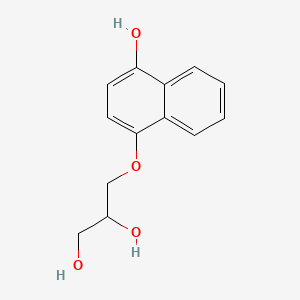
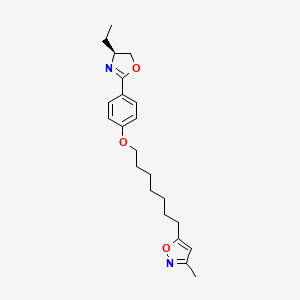
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1226268.png)
![4-[2-[(2,6-dimethoxyphenyl)-oxomethoxy]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226273.png)
